9,10-Dioxooctadecyl hex-2-enoate
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Overview
Description
9,10-Dioxooctadecyl hex-2-enoate is a chemical compound with the molecular formula C24H42O4 It is known for its unique structure, which includes a long hydrocarbon chain and two oxo groups attached to the octadecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxooctadecyl hex-2-enoate typically involves the esterification of 9,10-dioxooctadecanoic acid with hex-2-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9,10-Dioxooctadecyl hex-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming diols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols or alcohols.
Substitution: Amines, ethers, or esters.
Scientific Research Applications
9,10-Dioxooctadecyl hex-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9,10-Dioxooctadecyl hex-2-enoate involves its interaction with specific molecular targets and pathways. The oxo groups in the compound can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the long hydrocarbon chain allows the compound to interact with lipid membranes, potentially altering their properties and functions .
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydroxyoctadecyl hex-2-enoate: Similar structure but with hydroxyl groups instead of oxo groups.
9,10-Dioxooctadecanoic acid: Lacks the hex-2-enoate ester group.
Hex-2-enoic acid: A simpler structure with only the hex-2-enoate group.
Uniqueness
9,10-Dioxooctadecyl hex-2-enoate is unique due to its combination of a long hydrocarbon chain and two oxo groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
114145-11-8 |
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Molecular Formula |
C24H42O4 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
9,10-dioxooctadecyl hex-2-enoate |
InChI |
InChI=1S/C24H42O4/c1-3-5-7-8-11-15-18-22(25)23(26)19-16-12-9-10-13-17-21-28-24(27)20-14-6-4-2/h14,20H,3-13,15-19,21H2,1-2H3 |
InChI Key |
LMPYNBCHKLEKNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C(=O)CCCCCCCCOC(=O)C=CCCC |
Origin of Product |
United States |
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